molecular formula C17H19ClFNO B275858 N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine

N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine

Cat. No. B275858
M. Wt: 307.8 g/mol
InChI Key: RRAHHPCVMRMURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine, also known as CEF, is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in mood regulation. By blocking their reuptake, N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine increases the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in pain perception. Additionally, N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been shown to have an affinity for sigma-1 receptors, which are involved in the regulation of calcium ion channels and have been implicated in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an increase in mood and a decrease in pain perception. Additionally, N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been shown to have an affinity for sigma-1 receptors, which are involved in the regulation of calcium ion channels and have been implicated in the treatment of neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine in lab experiments is that it has been shown to be selective for serotonin, norepinephrine, and dopamine reuptake inhibition. This makes it a potentially useful tool for studying the role of these neurotransmitters in mood regulation and pain perception. Additionally, N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. However, one limitation of using N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine in lab experiments is that it has not been extensively studied, and further research is needed to fully understand its effects.

Future Directions

There are a number of future directions for research on N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine. One area of interest is its potential use in the treatment of depression, anxiety, and other mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine, as well as its potential use in the treatment of pain. Finally, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine, particularly its interaction with sigma-1 receptors. Overall, N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 2-fluoro-phenylacetonitrile in the presence of sodium borohydride and acetic acid. The resulting product is then treated with hydrochloric acid to yield N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine. This synthesis method has been optimized and can be performed on a large scale, making N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine readily available for research purposes.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to act as a selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means it can increase the levels of these neurotransmitters in the brain. This makes N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine a potential candidate for the treatment of depression, anxiety, and other mood disorders. Additionally, N-(3-chloro-4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

properties

Molecular Formula

C17H19ClFNO

Molecular Weight

307.8 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C17H19ClFNO/c1-2-21-17-8-7-13(11-15(17)18)12-20-10-9-14-5-3-4-6-16(14)19/h3-8,11,20H,2,9-10,12H2,1H3

InChI Key

RRAHHPCVMRMURW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCC2=CC=CC=C2F)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCC2=CC=CC=C2F)Cl

Origin of Product

United States

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